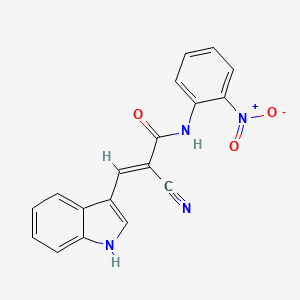

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O3/c19-10-12(9-13-11-20-15-6-2-1-5-14(13)15)18(23)21-16-7-3-4-8-17(16)22(24)25/h1-9,11,20H,(H,21,23)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPMPKIDDVCQF-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation-Based Synthesis

The most widely reported method involves a Knoevenagel condensation between 1H-indole-3-carbaldehyde and N-(2-nitrophenyl)cyanoacetamide. This reaction forms the α,β-unsaturated acrylamide backbone through a base-catalyzed elimination process.

Reaction Conditions :

- Catalyst : Piperidine or triethylamine (5–10 mol%)

- Solvent : Ethanol or toluene under reflux (80–110°C for 6–12 hours)

- Yield : 68–82% (dependent on nitro group positioning and solvent polarity).

Mechanistic Steps :

- Deprotonation of cyanoacetamide to form a nucleophilic enolate.

- Nucleophilic attack on the aldehyde carbonyl carbon.

- Elimination of water to generate the conjugated E-isomer.

Nitrophenyl Group Introduction via Electrophilic Aromatic Substitution

Patented methods describe nitration of pre-formed acrylamides to install the 2-nitrophenyl group. This approach avoids side reactions during condensation:

Procedure :

- Synthesize N-phenylacrylamide intermediate.

- Treat with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C.

- Quench with ice-water and purify via recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Nitration Temperature | 0–5°C | |

| Reaction Time | 2–4 hours | |

| Yield Post-Purification | 74% |

Catalytic and Solvent Optimization

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, DMSO) accelerate the Knoevenagel condensation but may reduce E/Z selectivity. Comparative studies reveal:

| Solvent | Dielectric Constant | Reaction Time (h) | E-Isomer Selectivity |

|---|---|---|---|

| Ethanol | 24.3 | 10 | 92% |

| Toluene | 2.4 | 14 | 88% |

| DMF | 36.7 | 6 | 78% |

Alternative Catalysts for Improved Efficiency

- Proline Derivatives : L-Proline (10 mol%) in ethanol achieves 85% yield with 94% E-selectivity.

- Metal-Lewis Acids : ZnCl₂ reduces reaction time to 4 hours but requires inert atmospheres.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents describe microreactor-based systems to enhance heat transfer and reduce byproduct formation:

- Residence Time : 30 minutes

- Throughput : 1.2 kg/day

- Purity : >99% (HPLC)

Crystallization and Purification Protocols

- Solvent Pair : Ethyl acetate/hexane (3:1 v/v) achieves 98% purity after two recrystallizations.

- Chromatography : Silica gel (230–400 mesh) with chloroform:methanol (9:1) for lab-scale purification.

Spectroscopic Characterization Benchmarks

Critical analytical data for quality control:

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Knoevenagel Condensation | High E-selectivity, scalable | Requires anhydrous conditions |

| Nitration Post-Modification | Avoids aldehyde side reactions | Low regioselectivity for nitro |

| Continuous Flow | High throughput, consistent quality | High initial capital investment |

Chemical Reactions Analysis

Types of Reactions: (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives of the indole ring.

Reduction Products: Amino derivatives of the nitrophenyl group.

Substitution Products: Various substituted acrylamides depending on the reagents used.

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide is in the treatment of inflammatory diseases. Studies have demonstrated that this compound exhibits significant inhibition of inflammatory mediators, making it a candidate for therapeutic applications in conditions such as arthritis. Its mechanism may involve the modulation of pro-inflammatory cytokines like interleukin-1 beta and tumor necrosis factor-alpha .

Case Study:

In vitro assays conducted on J774 macrophages showed that (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide significantly inhibited the production of nitrite and cytokines in noncytotoxic concentrations. In vivo tests involving CFA-induced paw edema demonstrated that the compound reduced edema effectively, comparable to dexamethasone treatment .

Drug Development

The unique structure of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide has implications for drug design, particularly in developing new medications targeting inflammatory pathways. Its ability to interact with cyclooxygenase enzymes suggests potential similarities with established non-steroidal anti-inflammatory drugs (NSAIDs), facilitating further research into its pharmacological profile .

Data Table: Biological Activity Overview

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (E)-2-Cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide | Indole and nitrophenyl groups | Anti-inflammatory |

| Indomethacin | Indole derivative | Anti-inflammatory |

| Paracetamol | Phenol group | Analgesic |

Molecular Docking Studies

Molecular docking analyses have been performed to assess the binding affinity of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide to various biological targets. These studies suggest that the compound interacts effectively with cyclooxygenase enzymes, indicating its potential as a therapeutic agent similar to NSAIDs .

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to cellular receptors to trigger or inhibit specific signaling pathways.

Comparison with Similar Compounds

Anti-Inflammatory Analogues: ICMD-01

Structure : ICMD-01 replaces the 2-nitrophenyl group with a phenyl ring.

Pharmacology :

Anticancer Analogues

- (E)-N-(4-(tert-butyl)phenyl)-3-(1H-indol-3-yl)acrylamide :

- FAK Inhibitors: Example: (E)-N-(2-(dimethylamino)ethyl)-3-(1H-indol-3-yl)-N-(pyridin-2-yl)acrylamide (IC50 = 8.37 µM against TNBC cells) . Comparison: The nitro group in the target compound could enhance interactions with kinase active sites via dipole or hydrogen bonding.

Nuclease-Active Analogues

- Thiazole-based cyanoacrylamides (3a–f): Activity: UV-enhanced DNA cleavage via singlet oxygen and superoxide radicals . SAR: Electron-deficient aromatic systems (e.g., nitro groups) may amplify nuclease activity by stabilizing radical intermediates.

Antioxidant and Miscellaneous Analogues

- Ursodeoxycholic acid–cinnamic acid hybrids : IC50 = 7.70 µM for anti-inflammatory activity via Akt/NF-κB inhibition .

Structure-Activity Relationship (SAR) Trends

Biological Activity

(E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, commonly referred to as ICMD-01, is a synthetic compound that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of acrylamides and features an indole moiety along with a cyano group. Its molecular formula is with a molecular weight of approximately 344.35 g/mol. The unique structural components contribute to its biological properties.

The biological activity of ICMD-01 is primarily attributed to its ability to modulate inflammatory pathways and interact with various cellular targets. Key mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : ICMD-01 effectively reduces the levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo, which are crucial mediators in inflammatory responses .

- Reactive Michael Acceptor : The acrylate function acts as a Michael acceptor, allowing it to react with cysteine residues in proteins, thereby influencing cellular signaling pathways related to inflammation .

- Antioxidant Activity : By suppressing the ubiquitination of Nrf2, ICMD-01 promotes the expression of antioxidant enzymes, contributing to its protective effects against oxidative stress .

Anti-inflammatory Effects

In vitro studies using J774 murine macrophage cells demonstrated that ICMD-01 did not exhibit cytotoxicity at concentrations up to 100 μM. Subsequent assays indicated significant inhibition of inflammatory mediators at non-cytotoxic concentrations. In vivo studies using models of paw inflammation induced by Freund’s complete adjuvant showed that treatment with ICMD-01 resulted in statistically significant reductions in paw edema and pro-inflammatory cytokine levels compared to control groups .

| Parameter | Control Group | ICMD-01 (25 mg/kg) | ICMD-01 (50 mg/kg) |

|---|---|---|---|

| Paw Edema (mm) | 5.0 | 2.5 | 1.5 |

| IL-1β Levels (pg/mL) | 200 | 80 | 40 |

| TNF-α Levels (pg/mL) | 150 | 70 | 30 |

Anticancer Potential

Research indicates that indole-based compounds often exhibit anticancer properties. Although direct studies on ICMD-01's anticancer effects are still emerging, its structural analogs have shown efficacy against several cancer cell lines through apoptosis induction and inhibition of tumor growth . The potential for ICMD-01 in cancer therapy warrants further investigation.

Case Studies

A recent study explored the pharmacological profile of ICMD-01 in comparison with established anti-inflammatory agents like dexamethasone. The results indicated that while dexamethasone effectively inhibited IL-1β, ICMD-01 exhibited superior inhibition of TNF-α, suggesting its potential as a more effective anti-inflammatory agent .

Q & A

Q. What is the established synthetic route for (E)-2-cyano-3-(1H-indol-3-yl)-N-(2-nitrophenyl)acrylamide, and how can reaction conditions be optimized?

The synthesis involves a two-step process:

Amidation reaction : Substituted anilines react with ethyl 2-cyanoacetate to form a cyanoacetamide intermediate.

Knoevenagel condensation : The intermediate undergoes condensation with indole-3-carbaldehyde under basic conditions (e.g., piperidine catalyst) to yield the final acrylamide derivative.

Optimization strategies :

- Temperature control (60–80°C for condensation) to minimize side reactions.

- Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction efficiency.

- Use of anhydrous conditions to prevent hydrolysis of the cyano group.

Yield improvements (>46%) are achievable via stepwise purification (e.g., column chromatography) .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

- NMR :

- ¹H-NMR : Aromatic protons from indole (δ 7.1–8.1 ppm) and nitrophenyl (δ 8.0–8.5 ppm) moieties. The acrylamide vinyl proton appears as a singlet (δ ~8.04 ppm) .

- ¹³C-NMR : Cyano carbon (δ ~115 ppm) and carbonyl carbon (δ ~165 ppm).

- IR : Stretching bands for C≡N (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

- LC-MS : Molecular ion peak [M+H]⁺ at m/z 346.07 (exact mass confirmed via high-resolution MS) .

Advanced Research Questions

Q. How does the anti-inflammatory activity of this compound compare to existing drugs like dexamethasone, and what experimental models validate its efficacy?

- In vitro assays :

- J774 macrophages : Significant inhibition of nitrite (NO) production (IC₅₀ < 50 μM) and cytokines (IL-1β, TNFα) at non-cytotoxic concentrations .

- Mechanistic insight : Unlike dexamethasone, the compound does not directly inhibit PGE2 synthesis, suggesting a unique pathway.

- In vivo models :

- CFA-induced paw edema : 50 mg/kg dose reduced edema within 2–6 h, comparable to dexamethasone.

- Zymosan-induced peritonitis : Reduced leukocyte migration by ~40% .

Q. What structural features contribute to its biological activity, and how do modifications to the indole or nitrophenyl groups impact efficacy?

- Key pharmacophores :

- Indole moiety : Enhances binding to hydrophobic pockets in inflammatory targets (e.g., COX-2).

- 2-Nitrophenyl group : Electron-withdrawing effects stabilize the acrylamide backbone, improving metabolic stability.

- Structure-activity relationship (SAR) :

- Replacement of the nitro group with methoxy (e.g., in analogues from ) reduces anti-inflammatory activity by ~30%.

- Substitution at the indole N-H position (e.g., methylation) abolishes cytokine inhibition, highlighting the importance of hydrogen bonding .

Q. How can researchers resolve contradictions between in vitro and in vivo data, such as the lack of cytokine inhibition observed in vivo?

- Hypothesis testing :

- Pharmacokinetic profiling : Assess bioavailability and tissue distribution (e.g., via LC-MS/MS) to identify metabolic inactivation.

- Dose-response studies : Test higher doses or sustained-release formulations to overcome rapid clearance.

- Pathway analysis : Use RNA sequencing to identify alternative anti-inflammatory mechanisms (e.g., NF-κB vs. MAPK pathways) .

Q. What computational methods are recommended for predicting binding modes and off-target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with COX-2 or ghrelin receptors (GHSR), leveraging crystallographic data from homologous compounds .

- MD simulations : Conduct 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water model).

- Off-target screening : Employ SwissTargetPrediction or SEA to identify potential interactions with kinases or GPCRs .

Methodological Challenges

Q. How should researchers design experiments to assess the compound’s therapeutic potential while minimizing cytotoxicity?

- Dose optimization : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) to establish a safety window (CC₅₀/IC₅₀ ratio >10).

- Selectivity profiling : Compare activity across immune (e.g., RAW264.7 macrophages) and non-immune cells to identify tissue-specific effects .

- Long-term toxicity : Conduct 28-day repeated-dose studies in rodents, monitoring liver/kidney function markers (ALT, creatinine) .

Q. What strategies are effective for improving solubility and bioavailability given its hydrophobic structure?

- Formulation approaches :

- Nanoemulsions or liposomes (size <200 nm) to enhance aqueous dispersion.

- Co-crystallization with succinic acid to improve dissolution rates.

- Chemical modifications : Introduce polar groups (e.g., hydroxyl or morpholine) at the acrylamide’s N-position, as seen in analogues .

Future Research Directions

Q. What gaps exist in understanding its mechanism of action, and what tools can address them?

- Unresolved questions :

- Role of the cyano group in target engagement (probed via alanine scanning mutagenesis).

- Cross-talk between anti-inflammatory and potential anticancer pathways (e.g., apoptosis assays in cancer cell lines).

- Tools :

Q. How can high-throughput screening (HTS) platforms be leveraged to identify synergistic drug combinations?

- Assay design :

- Combinatorial screening with NSAIDs (e.g., aspirin) or biologics (e.g., anti-TNFα) in 384-well plates.

- Synergy quantification via Chou-Talalay analysis (Combination Index <0.9).

- Automated workflows : Integrate robotic liquid handling and AI-driven hit prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.